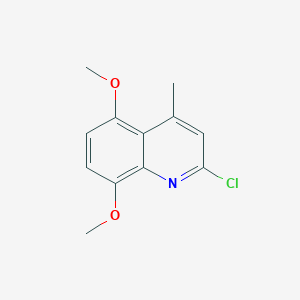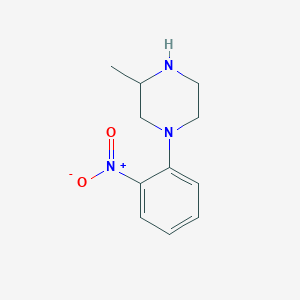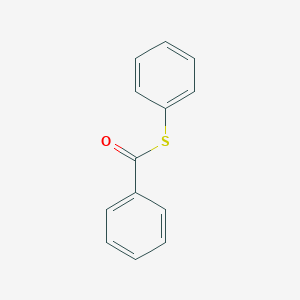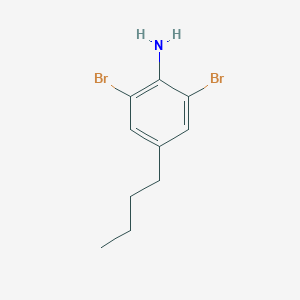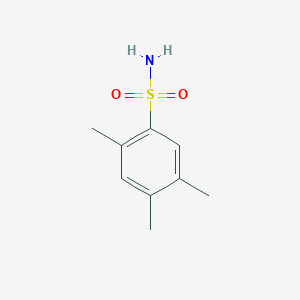![molecular formula C19H14O B187817 2-(4-Methylphenyl)indeno[2,1-b]pyran CAS No. 62096-33-7](/img/structure/B187817.png)
2-(4-Methylphenyl)indeno[2,1-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)indeno[2,1-b]pyran, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent activity at the cannabinoid receptors. This compound belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)indeno[2,1-b]pyran is similar to other synthetic cannabinoids, which act as agonists at the CB1 and CB2 receptors. These receptors are G protein-coupled receptors that are widely distributed throughout the body, including the brain, immune system, and peripheral tissues. When activated by 2-(4-Methylphenyl)indeno[2,1-b]pyran, these receptors modulate various signaling pathways that are involved in pain perception, appetite, mood, and memory.
Effets Biochimiques Et Physiologiques
2-(4-Methylphenyl)indeno[2,1-b]pyran has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, sedation, hypothermia, and alterations in locomotor activity and memory. The compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, reward, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Methylphenyl)indeno[2,1-b]pyran in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to investigate the specific effects of CB1 and CB2 receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of using synthetic cannabinoids in general is their potential for off-target effects and toxicity, which can complicate data interpretation and limit the translational relevance of the findings.
Orientations Futures
There are several future directions for research on 2-(4-Methylphenyl)indeno[2,1-b]pyran. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used as research tools for investigating the endocannabinoid system. Another area of interest is the investigation of the long-term effects of synthetic cannabinoid exposure on brain structure and function, particularly in adolescent and young adult populations. Finally, there is a need for more translational research on the therapeutic potential of synthetic cannabinoids for various medical conditions, including pain, anxiety, and neurodegenerative disorders.
Méthodes De Synthèse
2-(4-Methylphenyl)indeno[2,1-b]pyran can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with indole-3-carboxamide in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
2-(4-Methylphenyl)indeno[2,1-b]pyran has been extensively studied in vitro and in vivo for its activity at the cannabinoid receptors. It has been shown to have high affinity and potency at both the CB1 and CB2 receptors, which are the primary targets for endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. The compound has also been used in various animal models to investigate its effects on behavior, cognition, and pain perception.
Propriétés
Numéro CAS |
62096-33-7 |
|---|---|
Nom du produit |
2-(4-Methylphenyl)indeno[2,1-b]pyran |
Formule moléculaire |
C19H14O |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C19H14O/c1-13-6-8-14(9-7-13)18-11-10-17-16-5-3-2-4-15(16)12-19(17)20-18/h2-12H,1H3 |
Clé InChI |
HFLYEJHKVFZBRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



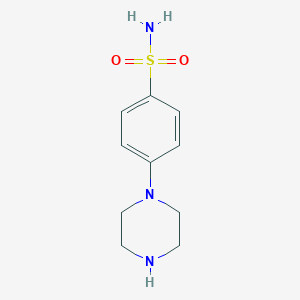

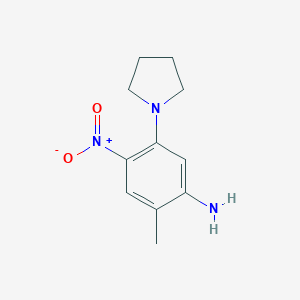
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)


